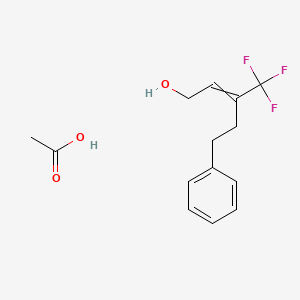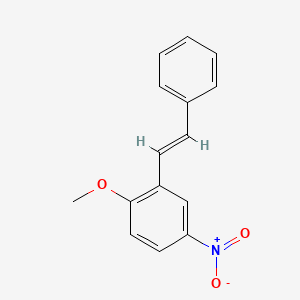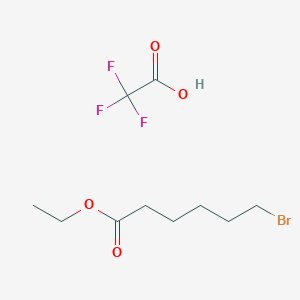![molecular formula C9H9BrN2S B12528372 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring The compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a methylthio group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- can be achieved through various synthetic routes. One common method involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by methylation and thiomethylation reactions. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation. Thiomethylation can be achieved using methylthiolating agents such as methylthiol chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the reactions.
化学反应分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
科学研究应用
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) which are implicated in various cancers.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biological assays to study its effects on cell proliferation, apoptosis, and migration.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to apoptosis and reduced migration of cancer cells.
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-methyl-3-(methylthio)-: Similar structure but with a chlorine atom instead of bromine.
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(ethylthio)-: Similar structure but with an ethylthio group instead of methylthio.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
属性
分子式 |
C9H9BrN2S |
|---|---|
分子量 |
257.15 g/mol |
IUPAC 名称 |
6-bromo-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9BrN2S/c1-5-8(13-2)6-3-4-7(10)12-9(6)11-5/h3-4H,1-2H3,(H,11,12) |
InChI 键 |
CJPLAXIFTGMPRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1)N=C(C=C2)Br)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


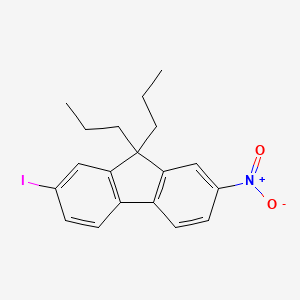
![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
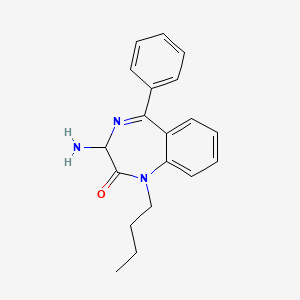
![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
phosphanium bromide](/img/structure/B12528337.png)


